Cholesta-1,4,22-trien-3-one

Descripción

Historical Context and Discovery

The discovery of cholesta-1,4,22-trien-3-one represents a significant milestone in the exploration of marine natural products, particularly those derived from soft coral species. The compound was first isolated from the Hainan soft coral Dendronephthya studeri, marking an important contribution to the understanding of steroid chemistry in marine invertebrates. This discovery occurred within the broader context of systematic investigations into the chemical constituents of octocorals belonging to the genus Dendronephthya, which began gaining scientific attention in the late twentieth century.

The initial isolation work was part of comprehensive studies examining the secondary metabolites produced by various Dendronephthya species collected from Indo-Pacific waters. Since the pioneering research in 1999 that discovered four antifouling seco-steroids from a Dendronephthya species collected off the Izu Peninsula, Japan, subsequent investigations over two decades have yielded numerous steroid metabolites from these marine organisms. The systematic exploration of Dendronephthya studeri specifically led to the identification of multiple novel compounds, with this compound representing one of the more structurally complex steroids discovered from this source.

The compound was subsequently reported in additional Dendronephthya species, including Dendronephthya gigantea, suggesting that this particular steroid structure may represent a common biosynthetic product within the genus. The discovery timeline reflects the methodical approach taken by marine natural product chemists in characterizing the full spectrum of secondary metabolites produced by these soft corals, with this compound emerging as a representative example of the structural diversity achievable through marine steroid biosynthesis.

Research efforts focusing on this compound intensified following its initial characterization, as scientists recognized its potential significance both as a unique chemical entity and as a possible precursor or metabolite in more complex biosynthetic pathways. The compound's discovery has contributed to the broader understanding of how marine organisms produce and utilize steroid compounds for various biological functions, including potential defensive mechanisms and cellular regulation processes.

Nomenclature and Classification Systems

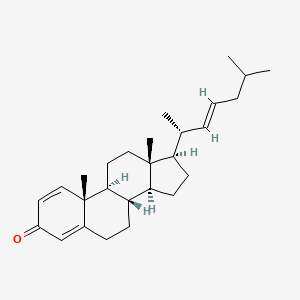

The systematic nomenclature of this compound follows established conventions for steroid chemistry, reflecting both its structural features and its relationship to the cholestane skeleton. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular architecture: this compound indicates a cholestane backbone with double bonds at positions 1, 4, and 22, and a ketone functional group at position 3. This nomenclature system provides immediate structural information to researchers familiar with steroid chemistry conventions.

Within chemical databases, the compound is recognized through multiple identification systems that facilitate cross-referencing across scientific literature and commercial sources. The PubChem database assigns it the Compound Identification Number 11176468, while the Chemical Entities of Biological Interest database uses the identifier CHEBI:68398. The ChEMBL database, focusing on bioactive compounds, catalogues it under the identifier CHEMBL457600. These diverse identification systems ensure consistent recognition across different research platforms and database systems.

The compound possesses several synonymous names that reflect different aspects of its structure or origin. It is commonly referred to as Dendronesterone C, acknowledging its discovery from Dendronephthya species and its classification within the dendronesterone series of compounds. The stereochemical specification (22E)-cholesta-1,4,22-trien-3-one indicates the specific geometric configuration of the double bond at position 22, which exists in the E (trans) configuration. This stereochemical precision is crucial for accurate identification and potential biological activity assessments.

Table 1: Chemical Classification and Identification Systems for this compound

| Classification System | Identifier | Description |

|---|---|---|

| PubChem CID | 11176468 | Primary database compound identifier |

| ChEBI ID | CHEBI:68398 | Chemical entities of biological interest |

| ChEMBL ID | CHEMBL457600 | Bioactive compound database |

| Alternative Name | Dendronesterone C | Marine origin designation |

| Molecular Formula | C27H40O | Empirical composition |

| Molecular Weight | 380.6 g/mol | Exact molecular mass |

| IUPAC Name | (22E)-cholesta-1,4,22-trien-3-one | Systematic nomenclature |

The classification extends beyond simple nomenclature to include functional group categorizations that are essential for understanding the compound's chemical behavior. This compound is classified as a 3-oxo steroid, specifically a 3-oxo-Delta(4) steroid and a 3-oxo-Delta(1) steroid, reflecting the presence of the ketone group at position 3 and the double bonds at positions 1 and 4. This classification places it within a specific subset of steroid compounds that share similar reactivity patterns and potential biological activities.

The cholestanoid classification indicates its derivation from the cholestane skeleton, distinguishing it from other steroid families such as pregnanes or androstanes. This classification is particularly significant as it establishes relationships with other cholesterol-derived compounds and suggests potential biosynthetic pathways. The compound's role as a metabolite further categorizes it within the broader context of secondary metabolites produced by marine organisms.

Position in Steroid Chemistry Research

This compound occupies a distinctive position within contemporary steroid chemistry research, particularly in the specialized field of marine natural product chemistry. The compound represents an important example of the structural complexity achievable through marine steroid biosynthesis, demonstrating how marine organisms can produce steroid derivatives that differ significantly from their terrestrial counterparts. Its unique triple unsaturation pattern, with double bonds at positions 1, 4, and 22, distinguishes it from more commonly encountered steroid structures and contributes to ongoing discussions about the evolutionary and functional significance of marine steroid diversity.

Within the broader context of Dendronephthya research, this compound serves as a representative member of the dendronesterone series, which has become a focal point for understanding the chemical ecology of soft corals. The systematic investigation of these compounds has revealed the remarkable ability of Dendronephthya species to produce a diverse array of steroid metabolites, with this compound contributing to this chemical repertoire. Research has shown that the genus Dendronephthya produces over 170 natural substances, including numerous steroid compounds, positioning this compound within this extensive chemical library.

The compound's significance extends to comparative steroid chemistry, where it serves as a reference point for understanding structural-activity relationships among marine steroids. Research comparing various dendronesterones has revealed how subtle structural modifications can influence biological activities, with this compound providing baseline data for such comparisons. Studies examining related compounds from the same genus have demonstrated varying degrees of cytotoxic activity, with structural features such as the 1,4-dienone moiety playing crucial roles in determining biological potency.

Table 2: Research Context and Related Compounds in Steroid Chemistry

| Research Area | Related Compounds | Structural Relationship | Research Significance |

|---|---|---|---|

| Marine Steroid Biosynthesis | Dendronesterones A-E | Common biosynthetic origin | Understanding metabolic pathways |

| Cytotoxicity Studies | Various 1,4-dienone steroids | Shared functional groups | Structure-activity relationships |

| Chemical Ecology | Cholesterol derivatives | Precursor relationships | Marine organism defense mechanisms |

| Natural Product Chemistry | Octocoral metabolites | Common organismal source | Biodiversity documentation |

Propiedades

Fórmula molecular |

C27H40O |

|---|---|

Peso molecular |

380.6 g/mol |

Nombre IUPAC |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,13,15,17-19,22-25H,7,9-12,14,16H2,1-5H3/b8-6+/t19-,22+,23-,24+,25+,26+,27-/m1/s1 |

Clave InChI |

AJWONNNXQUONDT-UAJHHUEASA-N |

SMILES isomérico |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

SMILES canónico |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Sinónimos |

dendronesterone C |

Origen del producto |

United States |

Métodos De Preparación

DDQ-Mediated Dehydrogenation

The most well-documented method for synthesizing trienones from cholesterol involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For cholesta-1,4,6-trien-3-one, DDQ selectively abstracts hydrogen atoms at C1, C4, and C6, forming conjugated double bonds. Adapting this for C22 requires:

-

Side-Chain Activation : Introducing a leaving group (e.g., hydroxyl or tosylate) at C22 to enable elimination.

-

Regioselective Elimination : Using bulky bases (e.g., DBU) or transition-metal catalysts to favor dehydrohalogenation at C22.

Hypothetical Reaction Pathway :

Predicted yield: 40–60% based on analogous DDQ-mediated oxidations.

Palladium-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) in dimethylformamide (DMF) with sodium carbonate has been used to dehydrogenate sterols at high temperatures. For cholesta-1,4,6-trien-3-one, this method achieves 91% yield by concurrently removing hydrogens at C1, C4, and C6. To target C22:

-

Modify Substrate : Start with cholesta-1,4-dien-3-one-22-ol, prepared via microbial oxidation of cholesterol.

-

Reaction Conditions : Reflux in DMF with 10% Pd/C and Na₂CO₃ under nitrogen.

Table 1 : Comparative Analysis of Dehydrogenation Methods

| Method | Substrate | Catalyst | Yield | Double Bonds Introduced |

|---|---|---|---|---|

| DDQ Oxidation | Cholesterol | DDQ | 89% | 1,4,6 |

| Pd/C Reflux | 17,17-Ethylenedioxy-DHEA | Pd/C | 91% | 1,4,6 |

| Hypothetical | Cholesta-1,4-dien-3-one | Pd/C | ~50% | 1,4,22 |

Isomerization and Rearrangement Strategies

Base-catalyzed isomerization can shift double bonds in steroidal systems. For example, cholesta-1,4,6-trien-3-one rearranges to cholesta-1,5,7-trien-3-one under basic conditions. Similarly, a C22 double bond might be introduced via:

-

Epoxidation-Hydrolysis : Epoxidize cholesta-1,4-dien-3-one at C22–C23, followed by acid-catalyzed elimination.

-

Sigmatropic Shifts : Use Lewis acids (e.g., BF₃·Et₂O) to shift a C20–C22 double bond into conjugation with C1–C4.

Side-Chain Functionalization via Wittig Reactions

The Wittig reaction offers a versatile route to install double bonds in sterol side chains. For example:

-

C22 Aldehyde Synthesis : Oxidize the cholesterol side chain to a C22 aldehyde using ozonolysis or CrO₃.

-

Wittig Olefination : React with ylides (e.g., Ph₃P=CH₂) to form the C22–C23 double bond.

Critical Note : This method risks overoxidation of the steroid nucleus, necessitating protective groups for C3-ketone and C1–C4 diene.

Biocatalytic Approaches

Enzymes such as cytochrome P450 monooxygenases or dehydrogenases could enable regiospecific C22 dehydrogenation. Rhodococcus spp. have been reported to hydroxylate sterol side chains, which could be followed by dehydration to form the double bond .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholesta-1,4,22-trien-3-one, and what challenges arise during its purification?

- Methodological Answer : this compound is synthesized via superhydride reduction of precursor compounds like cholesta-1,4,6-trien-3-one, but side reactions (e.g., incomplete reduction or isomerization) require careful monitoring. Purification challenges include separating structurally similar steroidal intermediates using column chromatography (silica gel, gradient elution) or preparative HPLC with UV detection at 240–260 nm (λmax for conjugated dienones). Analytical TLC and <sup>1</sup>H/<sup>13</sup>C NMR are critical for verifying purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine:

- Mass spectrometry (HRMS) : Confirm molecular formula (C27H38O) and fragmentation patterns.

- NMR : Analyze characteristic shifts (e.g., δ 5.5–6.5 ppm for conjugated trienone protons, δ 1.0–2.5 ppm for methyl groups in the steroidal backbone).

- IR spectroscopy : Identify carbonyl stretching (C=O) at ~1680 cm<sup>-1</sup>.

Cross-reference with literature data from peer-reviewed journals (e.g., Journal of Organic Chemistry) to resolve ambiguities .

Q. What experimental conditions affect the stability of this compound, and how can degradation be minimized?

- Methodological Answer : The compound is light- and oxygen-sensitive due to its conjugated trienone system. Store in amber vials under inert gas (N2 or Ar) at –20°C. Degradation products (e.g., cholesta-4,6-dien-3-one) can be monitored via periodic HPLC analysis. Avoid prolonged exposure to basic conditions, which may induce keto-enol tautomerism .

Q. How should researchers design assays to screen the biological activity of this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for steroidogenic enzymes like aromatase) over phenotypic screens. Use positive controls (e.g., ketoconazole for CYP17A1 inhibition) and validate results with dose-response curves (IC50 determination). Include solvent controls (DMSO ≤0.1%) to rule out nonspecific effects .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cnidarian steroidogenesis, and how does it differ from vertebrate pathways?

- Methodological Answer : In Dendronephthya studeri, this compound is proposed as an intermediate in "dienone aromatization," a pathway distinct from vertebrate aromatase-mediated estrogen synthesis. Investigate using <sup>13</sup>C-labeled precursors and LC-MS/MS to track isotopic incorporation. Compare enzyme kinetics (Km, Vmax) of cnidarian vs. mammalian aromatases via recombinant protein assays .

Q. How can computational modeling clarify the conformational dynamics of this compound in enzyme binding pockets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of steroid-binding enzymes (e.g., CYP450s). Analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts) and compare with related steroids (e.g., cholesta-4,6-dien-3-one). Validate predictions with mutagenesis studies on key residues .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct meta-analyses of published data, applying statistical tools (e.g., Cohen’s d for effect sizes). Replicate critical experiments under standardized conditions, documenting all parameters per NIH guidelines .

Q. How can isotopic labeling studies (e.g., <sup>2</sup>H, <sup>18</sup>O) elucidate the biosynthetic origin of this compound in marine organisms?

- Methodological Answer : Feed isotopically labeled precursors (e.g., <sup>2</sup>H-cholesterol) to organism cultures or cell extracts. Use high-resolution LC-MS to trace label incorporation into the trienone backbone. Combine with gene knockout/RNAi to identify biosynthetic enzymes .

Methodological Guidelines for Reporting

- Experimental Replicability : Document synthesis protocols, analytical parameters (e.g., HPLC gradients, NMR acquisition times), and statistical methods in supplemental files, adhering to Beilstein Journal of Organic Chemistry standards .

- Data Interpretation : Clearly distinguish observed results from speculative conclusions. Address limitations (e.g., low yields, assay interference) in the discussion section .

- Ethical Compliance : For studies involving biological samples, follow institutional guidelines for ethical sourcing and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.